Cas no 71989-16-7 (Fmoc-Asn-OH)
Fmoc-Asn-OH Chemical and Physical Properties
Names and Identifiers
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- Fmoc-L-Asn-OH
- Fmoc-Asn-OH
- Fmoc-L-asparagine
- N(alpha)-Fmoc-L-asparagine
- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-asparagine
- (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
- 9-FLUORENYLMETHOXYCARBONYL-L-ASPARAGINE
- Fmoc-Asn-OH N-α-Fmoc-L-asparagine
- Fmoc-L-Gln-OH
- H-Ile-OAll•TosOH
- N-Alpha-Fmoc-L-asparagine
- Nalpha-FMOC-L-Asparagine
- N-α-Fmoc-L-asparagine
- Nα-Fmoc-L-asparagine
- Fmoc-asparagine
- N-Fmoc-L-Asparagine
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-asparagine
- YUGBZNJSGOBFOV-INIZCTEOSA-N
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine
- (2S)-3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbon
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-asparagine
- FD21155
- AKOS012536013
- AC-24122
- (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- DTXSID80222268
- FMOC-ASN
- SCHEMBL119442
- AM20120701
- N-.alpha.-Fmoc-L-asparagine
- Q-101635
- Fmoc-Asn-OH, >=96.0%
- MFCD00037132
- FMOC-(S)-2-AMINOSUCCINIC ACID 4-AMIDE
- AS-12710
- L-Asparagine, N(2)-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- EN300-81375
- AC-8585
- NS00037312
- CS-W009801
- (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-4-AMINO-4-OXOBUTANOIC ACID
- CHEMBL3910195
- HY-W009085
- 71989-16-7
- F0306
- AKOS015924189
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-L-asparagine (Fmoc-L-Asn-OH)
- M03351
- J-300049
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoic acid
- L-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- N-A-FMOC-L-ASPARAGINE
- Fmoc-Asn-OH,98%
- DB-255617
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- MDL: MFCD00037132
- Inchi: 1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1
- InChI Key: YUGBZNJSGOBFOV-INIZCTEOSA-N
- SMILES: O(C(N[C@H](C(=O)O)CC(N)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
- BRN: 4335103
Computed Properties
- Exact Mass: 354.12200
- Monoisotopic Mass: 354.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 119
- Surface Charge: 0
- XLogP3: 1.5
Experimental Properties
- Color/Form: Powder.
- Density: 1.3354 (rough estimate)
- Melting Point: 180 ºC
- Boiling Point: 678.6℃ at 760 mmHg
- Flash Point: 364.2°C
- Refractive Index: -13 ° (C=1, DMF)
- PSA: 118.72000
- LogP: 2.94490
- Specific Rotation: -13 º (c=1,DMF)
- Solubility: Not determined
Fmoc-Asn-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:21
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store long-term at 2-8°C
- Safety Term:S24/25
- Risk Phrases:R36/37/38
Fmoc-Asn-OH Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-Asn-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0306-25G |
Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-asparagine |
71989-16-7 | >98.0%(T) | 25g |
¥655.00 | 2024-04-15 | |
| TRC | F620855-25g |
Nα-Fmoc-L-asparagine |
71989-16-7 | 25g |
$155.00 | 2023-05-18 | ||
| TRC | F620855-100g |
Nα-Fmoc-L-asparagine |
71989-16-7 | 100g |
$460.00 | 2023-05-18 | ||
| TRC | F620855-250g |
Nα-Fmoc-L-asparagine |
71989-16-7 | 250g |
$907.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F79770-100g |
Fmoc-Asn-OH |
71989-16-7 | 97% | 100g |
¥238.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F79770-25g |
Fmoc-Asn-OH |
71989-16-7 | 97% | 25g |
¥68.0 | 2023-09-07 | |
| ChemScence | CS-W009801-100g |
Fmoc-Asn-OH |
71989-16-7 | 99.17% | 100g |
$61.0 | 2022-04-26 | |
| ChemScence | CS-W009801-500g |
Fmoc-Asn-OH |
71989-16-7 | 99.17% | 500g |
$257.0 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010490-1g |
Fmoc-Asn-OH |
71989-16-7 | 98% | 1g |
¥27 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010490-100g |
Fmoc-Asn-OH |
71989-16-7 | 98% | 100g |
¥357 | 2024-05-22 |
Fmoc-Asn-OH Suppliers
Fmoc-Asn-OH Related Literature
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1. Novel sequential solid-phase synthesis of N-linked glycopeptides from natural sourcesErnst Meinjohanns,Morten Meldal,Hans Paulsen,Raymond A. Dwek,Klaus Bock J. Chem. Soc. Perkin Trans. 1 1998 549
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Reham F. Barghash,Alessandro Massi,Alessandro Dondoni Org. Biomol. Chem. 2009 7 3319
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S. Verlinden,N. Geudens,J. C. Martins,D. Tourwé,S. Ballet,G. Verniest Org. Biomol. Chem. 2015 13 9398
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4. Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesisEric Atherton,Jill L. Holder,Morten Meldal,Robert C. Sheppard,Robert M. Valerio J. Chem. Soc. Perkin Trans. 1 1988 2887
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5. Synthesis of the cyclic heptapeptides axinastatin 2 and axinastatin 3George R. Pettit,Jeffrey W. Holman,Gerard M. Boland J. Chem. Soc. Perkin Trans. 1 1996 2411
Additional information on Fmoc-Asn-OH
Comprehensive Guide to Fmoc-Asn-OH (CAS No. 71989-16-7): Properties, Applications, and Market Insights
Fmoc-Asn-OH (CAS No. 71989-16-7) is a crucial Fmoc-protected amino acid widely used in peptide synthesis and biochemical research. This compound, also known as N-Fmoc-L-asparagine, plays a pivotal role in solid-phase peptide synthesis (SPPS) due to its stability and compatibility with standard coupling reagents. As the demand for custom peptides and therapeutic proteins grows, understanding the properties and applications of Fmoc-Asn-OH becomes increasingly important for researchers and manufacturers alike.
The chemical structure of Fmoc-Asn-OH features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-asparagine. This protection strategy is particularly valuable in peptide chemistry as it allows for orthogonal deprotection under mild basic conditions, preserving the integrity of the growing peptide chain. The compound's molecular formula is C19H18N2O5, with a molecular weight of 354.36 g/mol. Its high purity grade (>98%) makes it suitable for sensitive pharmaceutical applications and bioconjugation processes.
In recent years, the application of Fmoc-Asn-OH has expanded beyond traditional peptide synthesis to include emerging fields such as drug discovery, biomaterials engineering, and nanotechnology. Researchers are particularly interested in its potential for creating self-assembling peptide hydrogels, which have shown promise in tissue engineering and drug delivery systems. The compound's ability to form stable hydrogen bonds through its amide side chain makes it valuable for designing bioactive scaffolds in regenerative medicine.
The global market for Fmoc-protected amino acids like Fmoc-Asn-OH is experiencing steady growth, driven by increasing R&D investments in peptide-based therapeutics. According to recent market analyses, the peptide synthesis segment is projected to grow at a CAGR of 7.5% from 2023 to 2030, with Fmoc-Asn-OH maintaining its position as one of the essential building blocks. Pharmaceutical companies particularly value its consistency in producing high-purity peptides for clinical applications.
Quality control is paramount when working with Fmoc-Asn-OH, as impurities can significantly affect the outcome of peptide synthesis. Reputable suppliers typically provide comprehensive analytical data including HPLC chromatograms, mass spectrometry results, and 1H-NMR spectra to verify purity. Storage recommendations generally suggest keeping the compound at 2-8°C in a dry environment to prevent degradation of the Fmoc protecting group and maintain optimal performance in synthesis applications.
Recent advancements in green chemistry have led to improved synthetic routes for Fmoc-Asn-OH production, reducing environmental impact while maintaining high yields. These sustainable approaches align with the growing demand for eco-friendly chemical processes in the pharmaceutical industry. Researchers are also exploring novel purification techniques to enhance the compound's performance in automated peptide synthesizers, addressing common challenges in large-scale production.
The versatility of Fmoc-Asn-OH extends to its use in combinatorial chemistry and high-throughput screening platforms. Its compatibility with various resins and coupling reagents makes it indispensable for creating diverse peptide libraries used in drug discovery. Furthermore, the compound's stability allows for efficient incorporation into peptide nucleic acids (PNAs) and other modified peptide structures being investigated for therapeutic applications.
For researchers considering Fmoc-Asn-OH for their projects, understanding proper handling techniques is essential. While not classified as hazardous, standard laboratory precautions should be followed, including the use of personal protective equipment when handling the powder form. The compound's solubility profile (soluble in DMF, DMSO, and slightly soluble in water) should be considered when planning synthesis protocols to ensure optimal results in peptide chain elongation.
The future of Fmoc-Asn-OH looks promising as new applications continue to emerge in biotechnology and material science. Ongoing research explores its potential in creating peptide-based nanomaterials and bioelectronic interfaces, expanding its utility beyond traditional pharmaceutical applications. As peptide therapeutics gain more FDA approvals, the demand for high-quality Fmoc-protected amino acids like Fmoc-Asn-OH is expected to rise correspondingly.
When sourcing Fmoc-Asn-OH, researchers should prioritize suppliers with demonstrated expertise in amino acid derivatives and a track record of consistent quality. Certificates of Analysis (CoA) should be carefully reviewed to ensure the material meets specific project requirements. Many leading suppliers now offer customized packaging options and bulk quantities to accommodate various research scales, from academic laboratories to industrial production facilities.